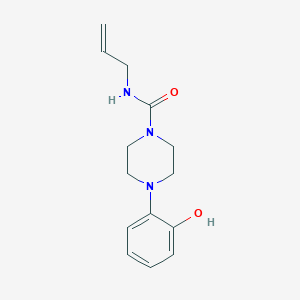![molecular formula C23H22N2O3S B7455282 (2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7455282.png)
(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the proliferation and survival of cancer cells.
Mécanisme D'action
TAK-659 selectively binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling. This leads to the inhibition of various cellular processes, including cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and survival of cancer cells in vitro and in vivo. In addition, TAK-659 has been shown to inhibit the activation of several downstream targets of BTK, including AKT and ERK, which are involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TAK-659 is its selectivity towards BTK, which reduces the potential for off-target effects. In addition, TAK-659 has shown good pharmacokinetic properties in pre-clinical studies, including good oral bioavailability and a long half-life. However, one of the limitations of TAK-659 is its potential for drug-drug interactions, as it is metabolized by several cytochrome P450 enzymes.
Orientations Futures
Future research on TAK-659 could focus on several areas, including:
1. Clinical trials to evaluate the safety and efficacy of TAK-659 in cancer patients.
2. Combination studies to evaluate the potential synergistic effects of TAK-659 with other anti-cancer agents.
3. Studies to investigate the potential for TAK-659 to overcome resistance to other targeted therapies.
4. Development of biomarkers to identify patients who are most likely to benefit from treatment with TAK-659.
5. Studies to investigate the potential for TAK-659 to be used in the treatment of other diseases, such as autoimmune disorders.
Conclusion:
TAK-659 is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancer. Its selective inhibition of BTK and downstream targets makes it a promising candidate for further clinical development. However, further research is needed to fully understand its potential as an anti-cancer agent and to identify the patients who are most likely to benefit from treatment with TAK-659.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the synthesis of the key intermediate (2-phenylmethoxyphenyl) methanol, followed by the introduction of the thiophene-2-carbonyl and piperazine moieties. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in pre-clinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that TAK-659 inhibits the growth and survival of cancer cells by blocking the BTK signaling pathway, which is essential for the activation of several downstream targets involved in cell proliferation and survival.
Propriétés
IUPAC Name |
(2-phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-22(24-12-14-25(15-13-24)23(27)21-11-6-16-29-21)19-9-4-5-10-20(19)28-17-18-7-2-1-3-8-18/h1-11,16H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFYNVJNJNRIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(11-Methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]propanenitrile](/img/structure/B7455216.png)

![N-(4-fluorophenyl)-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7455244.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7455249.png)

![Ethyl 2-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-3-carbonyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B7455258.png)
![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7455270.png)
![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7455288.png)

![7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455301.png)


